![molecular formula C20H19NOS B6574852 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide CAS No. 1207029-12-6](/img/structure/B6574852.png)
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-N-{[1-(Thiophen-2-yl)cyclopropyl]methyl}acetamide, also known as 2-NTCA, is a synthetic compound that has been studied for its potential applications in the scientific research field. It belongs to the family of cyclopropylmethylacetamides, which are derivatives of acetamide. 2-NTCA has been found to exhibit a variety of properties, including antifungal, anti-inflammatory, and antibacterial activities. It has also been used in the synthesis of other compounds, such as antifungal agents and antimicrobial agents.
Mechanism of Action
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been found to inhibit the growth of cancer cells by blocking the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By blocking the activity of COX-2, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is able to reduce the production of prostaglandins and, in turn, reduce inflammation and pain.
Biochemical and Physiological Effects
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation and pain. It has also been found to have antifungal, anti-inflammatory, and antibacterial activities. In addition, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been found to have a protective effect against oxidative stress, as it has been found to scavenge reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has a number of advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has been found to exhibit a variety of properties, including antifungal, anti-inflammatory, and antibacterial activities. It has also been found to inhibit the growth of cancer cells in vitro. However, there are some limitations to its use in laboratory experiments, as it has been found to be unstable in air and light.
Future Directions
Future research on 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide could focus on its potential use as an anticancer agent. In addition, further research could be conducted to investigate its potential use in the synthesis of other compounds, such as antifungal agents and antimicrobial agents. Further research could also be conducted to investigate its potential use as an antioxidant, as it has been found to scavenge reactive oxygen species. Additionally, further research could be conducted to investigate its potential use in the treatment of inflammatory diseases, such as arthritis. Finally, further research could be conducted to investigate its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation and pain.
Synthesis Methods
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can be synthesized using a variety of methods. The most common method involves the reaction of naphthalene-1-carboxaldehyde with thiophen-2-ylcyclopropylmethylthioacetate in the presence of a base. This reaction yields the desired product in high yields. Other methods of synthesis include the use of a palladium catalyst, the use of a microwave-assisted reaction, and the use of a sonication-assisted reaction.
Scientific Research Applications
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been studied for its potential applications in the scientific research field. It has been found to exhibit a variety of properties, including antifungal, anti-inflammatory, and antibacterial activities. It has also been used in the synthesis of other compounds, such as antifungal agents and antimicrobial agents. In addition, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-naphthalen-1-yl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-19(21-14-20(10-11-20)18-9-4-12-23-18)13-16-7-3-6-15-5-1-2-8-17(15)16/h1-9,12H,10-11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXAGKUQOSVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)
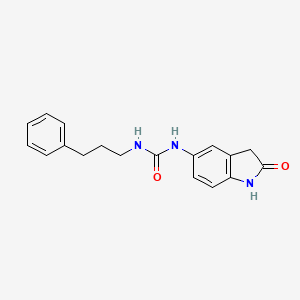
![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)
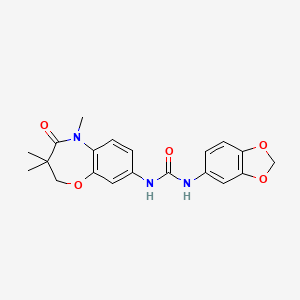
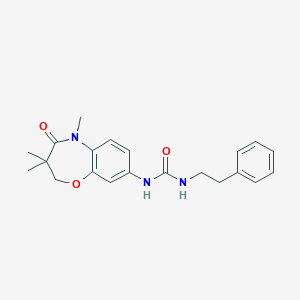
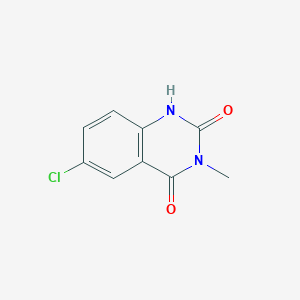
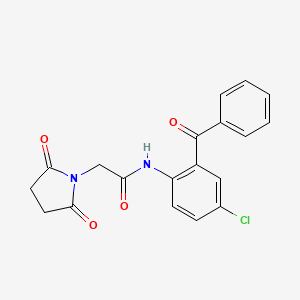

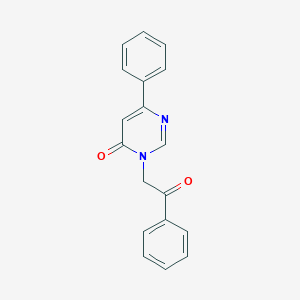

![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6574861.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)